2,6-Diazaspiro[3.4]octan-5-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a spiro-connected diazaspiro ring system. Its molecular formula is , and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound is classified as a spirocyclic amine, which is significant in the development of pharmaceutical agents due to its structural properties that allow for diverse biological interactions.
The synthesis of 2,6-Diazaspiro[3.4]octan-5-one hydrochloride typically involves several methods, including:
In an industrial context, the production may utilize large-scale batch or continuous processes designed to optimize yield and purity. Automated reactors and advanced purification techniques like crystallization and chromatography are essential for ensuring the consistent quality of the final product .
The molecular structure of 2,6-Diazaspiro[3.4]octan-5-one hydrochloride can be described as follows:
The InChI key for this compound is 1S/C6H10N2O.ClH/c9-5-6(1-2-8-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H
, which provides a standardized way to represent its chemical structure .
2,6-Diazaspiro[3.4]octan-5-one hydrochloride can undergo various chemical transformations:
Common reagents involved in these reactions include:
The mechanism of action for 2,6-Diazaspiro[3.4]octan-5-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development against various conditions .
The physical properties of 2,6-Diazaspiro[3.4]octan-5-one hydrochloride include:
Chemical properties relevant to this compound include:
Relevant data indicates that the compound has been studied for its antimicrobial and antiviral properties, further highlighting its significance in medicinal chemistry .
2,6-Diazaspiro[3.4]octan-5-one hydrochloride has several scientific uses:
The 2,6-diazaspiro[3.4]octane scaffold represents a structurally unique class of saturated spirocyclic compounds characterized by a central azetidine-pyrrolidine ring fusion. This architecture has emerged as a privileged structure in medicinal chemistry due to its three-dimensional complexity, high Fsp³ character, and ability to project pharmacophores in diverse vectors. The hydrochloride salt of the 5-one derivative (CAS 1203683-28-6) serves as a key synthetic building block for pharmaceutical development, offering improved solubility and crystallinity for chemical processing [3] [7]. Its incorporation into drug candidates addresses multiple challenges in modern therapeutics, particularly in optimizing receptor engagement profiles and overcoming pharmacokinetic limitations of flat aromatic systems. The scaffold’s versatility is evidenced by its application across diverse therapeutic areas including metabolic diseases, infectious diseases, and central nervous system disorders [1] [2] [6].
Spirocyclic architectures have transitioned from natural product curiosities to essential design elements in targeted drug development. Early spirocyclic compounds faced synthetic challenges that limited their utility, but advances in catalytic ring expansion and asymmetric synthesis have enabled efficient construction of these three-dimensional frameworks. The 2,6-diazaspiro[3.4]octane system represents an evolutionary advancement from simpler spirocycles, with its dual nitrogen atoms providing versatile vectors for functionalization while maintaining conformational restraint [3]. This structural control enables precise molecular recognition of challenging biological targets, particularly protein-protein interaction interfaces and allosteric binding sites that are inaccessible to traditional planar scaffolds. The historical development of spirocyclic compounds demonstrates a paradigm shift toward complexity-oriented synthesis in drug discovery, where controlled three-dimensionality enhances target specificity while reducing off-target interactions [6] [8].
The 2,6-diazaspiro[3.4]octane core exhibits several pharmacologically advantageous properties that explain its privileged status:
Table 1: Impact of Periphery Modifications on Biological Activity
Derivative | R-Group | Therapeutic Target | Key Activity | Source |
---|---|---|---|---|
Compound 25a | Piperidin-4-carboxylic acid | SSTR5 (Diabetes) | IC₅₀ = 9.6 nM (hSSTR5) | [1] |
Compound 17 | Mesyl-1,2,4-triazole | M. tuberculosis | MIC = 0.016 μg/mL | [2] |
Compound 32 | Aryl sulfonamide | Sigma-1 receptor (Pain) | Kᵢ = 8.2 nM (σ1R) | [6] |
Compound 24 | 1,2,4-oxadiazole | M. tuberculosis | MIC = 6.2 μg/mL | [2] |
The 3D complexity of this scaffold provides innovative solutions to persistent drug development challenges:
Overcoming Antimicrobial Resistance: In antitubercular applications, derivatives like compound 17 (MIC = 0.016 μg/mL) maintain potency against drug-resistant M. tuberculosis strains by leveraging novel mechanisms of action. The spirocyclic core enables precise positioning of the nitrofuran warhead for selective bacterial nitroreductase activation, minimizing mammalian toxicity [2]. This targeted activation circumvents conventional resistance mechanisms that defeat older nitrofuran agents.
Enhancing Receptor Selectivity: In diabetes therapeutics, optimization of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives yielded SSTR5 antagonists with >1000-fold selectivity over related somatostatin receptor subtypes. Strategic replacement of aromatic systems with the spirocyclic core eliminated π-interactions with the hERG channel, reducing cardiotoxicity risk (5.6% hERG inhibition at 30μM) while maintaining target potency [1].
Rescuing Analgesic Efficacy: For opioid therapeutics, σ1R antagonists based on this scaffold (e.g., compound 32) overcome morphine tolerance by modulating intracellular calcium signaling without compromising μ-opioid receptor (MOR) activity. The conformationally restrained pharmacophores within 2,6-diazaspiro[3.4]octan-7-one derivatives achieve unprecedented σ1R binding specificity (Kᵢ < 10 nM), enabling rescue of analgesic effects in tolerant models [6].
Polypharmacology Optimization: The scaffold enables deliberate engagement of multiple therapeutic targets through peripheral modification. As demonstrated in recent drug candidates, strategic functionalization creates bifunctional agents that simultaneously modulate synergistic pathways (e.g., σ1R antagonism with MOR partial agonism), addressing complex disease pathophysiology while minimizing polypharmacy burdens [6].
Table 2: Therapeutic Applications of 2,6-Diazaspiro[3.4]octane Derivatives
Therapeutic Area | Molecular Target | Biological Effect | Lead Compound |
---|---|---|---|
Type 2 Diabetes | SSTR5 antagonism | Glucose-dependent insulin secretion | 25a (Oral activity confirmed) |
Tuberculosis | Bacterial nitroreductase | Selective antimycobacterial activity | 17 (MIC 0.016 μg/mL) |
Pain Management | Sigma-1 receptor antagonism | Morphine effect enhancement, tolerance rescue | 32 (Kᵢ = 8.2 nM) |
Oncology | Menin-MLL interaction | Transcriptional modulation in leukemia | Preclinical candidates |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7